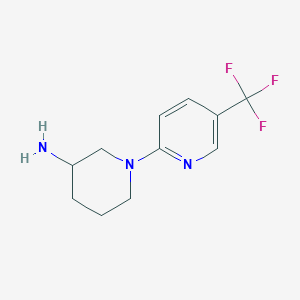

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine

Descripción

BenchChem offers high-quality 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-10(16-6-8)17-5-1-2-9(15)7-17/h3-4,6,9H,1-2,5,7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHOCLHCFGAPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Medicinal Applications

Executive Summary

The compound 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine is a highly versatile, bifunctional building block widely utilized in modern drug discovery and medicinal chemistry. It strategically combines an electron-deficient, metabolically stable trifluoromethylpyridine core with a conformationally flexible piperidin-3-amine moiety. This technical whitepaper explores the physicochemical profiling, mechanistic synthesis, self-validating analytical protocols, and structure-activity relationship (SAR) logic associated with this critical pharmacophore.

Molecular Architecture & Physicochemical Profiling

Understanding the physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data summarized below highlights the compound's balance of lipophilicity and polarity.

Quantitative Physicochemical Data

| Property | Value | Causality / Implication in Drug Design |

| Chemical Name | 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine | Standard IUPAC nomenclature. |

| CAS Registry Number | 1305860-95-0 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C11H14F3N3 | Defines atomic composition. |

| Molecular Weight | 245.25 g/mol | Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5. |

| Topological Polar Surface Area (tPSA) | ~41.5 Ų | Optimal for membrane permeability and potential blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors (HBD) | 1 (-NH2) | Provides a single, directed vector for target protein interaction. |

| Hydrogen Bond Acceptors (HBA) | 4 (N, N, N, F3) | Enhances solubility and interacts with kinase/receptor hinge regions. |

| Estimated LogP | ~2.5 | The CF3 group increases lipophilicity, balancing the highly polar primary amine. |

Synthetic Methodology & Mechanistic Pathways

The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction is driven by the electron-deficient nature of the pyridine ring. The chloride leaving group at the C2 position is highly activated by both the adjacent nitrogen atom (ortho effect) and the trifluoromethyl group at the C5 position (para effect). The CF3 group strongly withdraws electron density via inductive effects, stabilizing the anionic Meisenheimer intermediate formed during the rate-determining addition step .

Experimental Causality: The Protecting Group Strategy

Piperidin-3-amine possesses two nucleophilic nitrogen atoms: the secondary cyclic amine (N1) and the primary exocyclic amine (attached to C3). To guarantee absolute regioselectivity and prevent the formation of bis-arylated or regioisomeric byproducts, the primary amine must be transiently masked using a tert-butyloxycarbonyl (Boc) protecting group prior to the SNAr reaction.

Fig 1. Step-by-step synthetic workflow for 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine.

Step-by-Step Synthetic Protocol

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagent Assembly: In an oven-dried round-bottom flask, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) and tert-butyl piperidin-3-ylcarbamate (1.1 equiv).

-

Solvent and Base: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). Add anhydrous Potassium Carbonate (K2CO3) (2.0 equiv).

-

Causality Note: K2CO3 is insoluble in DMF, creating a heterogeneous reaction mixture. This limits the local concentration of the reactive anion, preventing runaway side reactions while efficiently scavenging the HCl byproduct.

-

-

Reaction Execution: Stir the heterogeneous mixture at 90 °C under a nitrogen atmosphere for 12 hours.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with distilled water (3x) to remove DMF and inorganic salts. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

Phase 2: Boc Deprotection

-

Acidic Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM) (0.2 M). Slowly add Trifluoroacetic Acid (TFA) (10 equiv) at 0 °C.

-

Reaction Execution: Warm to room temperature and stir for 2 hours.

-

Neutralization & Isolation: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO3 until the aqueous phase reaches pH ~8. Extract, dry, and concentrate to yield the free base.

Analytical Characterization: Self-Validating LC-MS Protocol

To ensure the synthesized compound is free of regioisomers and degradation products, a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is employed.

Self-Validation Mechanism: The protocol incorporates a known reference standard (Caffeine) spiked into the sample matrix. If the internal standard's (IS) area count drops by >15% between runs, the system flags a matrix effect or ESI source contamination, automatically invalidating the purity calculation to prevent false positives.

Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol.

-

Internal Standard Addition: Spike 10 µL of a 100 µg/mL Caffeine standard (IS) into the sample vial.

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 5 minutes.

-

Mass Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode, scanning from m/z 100 to 1000.

-

Data Validation: Verify the IS peak at m/z 195.08. If valid, extract the m/z 246.12 [M+H]+ peak for the target compound and integrate the UV (254 nm) chromatogram to determine relative purity.

Applications in Medicinal Chemistry & Drug Design

The incorporation of fluorine into small-molecule therapeutics is a premier strategy to improve potency, metabolic stability, and pharmacokinetic performance without imposing substantial steric demand . The strong carbon-fluorine bond limits metabolic oxidation by Cytochrome P450 enzymes, leading to enhanced in vivo half-life .

In the context of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine, the CF3 group acts synergistically with the basic piperidine ring to create a privileged pharmacophore.

Fig 2. Pharmacophore mapping and structure-activity relationship (SAR) logic of the core scaffold.

SAR Causality: The electron-withdrawing nature of the CF3 group lowers the pKa of the pyridine nitrogen, rendering it less basic and less prone to N-oxidation. Meanwhile, the primary amine on the piperidine ring provides an essential handle for further functionalization (e.g., conversion into amides, ureas, or secondary amines via reductive amination) to probe target binding pockets.

References

Mechanism of Action for 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine Remains Undefined in Publicly Available Scientific Literature

For Immediate Release

DATELINE – A comprehensive review of current scientific and patent literature reveals a significant information gap regarding the specific biological mechanism of action for the compound 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine. Despite the availability of this compound from commercial chemical suppliers, no peer-reviewed studies, clinical trial data, or patent applications detailing its molecular targets, signaling pathways, or pharmacological effects have been published in the public domain.

The chemical structure of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine incorporates two key moieties that are prevalent in a wide range of biologically active molecules: the trifluoromethylpyridine group and the piperidin-3-amine group.

The trifluoromethylpyridine scaffold is a well-established pharmacophore in both pharmaceutical and agrochemical research.[1][2] The trifluoromethyl group is known for its strong electron-withdrawing properties and its ability to enhance metabolic stability and membrane permeability of parent molecules.[1] Derivatives of trifluoromethylpyridine have been investigated and developed for various applications, including:

-

Oncology: As inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cell growth and proliferation.[3]

-

Pain and Inflammation: As antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain and neurogenic inflammation pathways.[4]

-

Infectious Diseases: As inhibitors of bacterial phosphopantetheinyl transferase, an essential enzyme in bacterial metabolism.[5]

-

Plant Science: As activators of plant immune responses to protect against viral pathogens like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[2][6]

Similarly, the piperidine ring is a foundational heterocyclic structure found in numerous natural alkaloids and synthetic drugs, valued for its ability to interact with a variety of biological targets. The "3-amino-piperidine" substructure, in particular, is a key component in compounds designed to act as enzyme inhibitors, such as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[7]

While the individual components of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine are associated with significant and diverse biological activities, the specific pharmacological profile resulting from their unique combination in this particular molecule has not been characterized. The absence of published research means that any discussion of its mechanism of action would be purely speculative.

Researchers, scientists, and drug development professionals interested in this compound would need to undertake foundational research to determine its biological properties. Such a research program would typically involve the following stages:

Hypothetical Research Workflow for Characterizing a Novel Compound

A logical workflow to elucidate the mechanism of action for a novel chemical entity like 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine would be required. This would begin with target identification and validation, followed by detailed mechanistic studies.

Caption: Hypothetical workflow for mechanism of action elucidation.

Until such studies are conducted and their results published, the mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine remains an open question for the scientific community.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8178541B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents [patents.google.com]

The Trifluoromethylpyridine Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group playing a particularly prominent role. When appended to a pyridine ring, which is then coupled to a piperidine moiety, a chemical scaffold of remarkable versatility and potent biological activity emerges: the trifluoromethylpyridine piperidine derivative. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this important class of compounds. We will delve into their diverse applications, from oncology and infectious diseases to agriculture, and provide detailed experimental protocols for their biological evaluation.

The Physicochemical Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of a methyl group but imparts significantly different physicochemical properties to a molecule.[1] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can profoundly influence the pKa of nearby functional groups, altering their ionization state at physiological pH.[2] This, in turn, can impact a molecule's ability to interact with its biological target and its overall pharmacokinetic profile.

Furthermore, the CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3] The carbon-fluorine bond is also exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, thereby improving the metabolic stability and half-life of a drug candidate.[3]

Synthesis of Trifluoromethylpyridine Piperidine Derivatives

The synthesis of trifluoromethylpyridine piperidine derivatives can be approached in several ways, primarily involving the coupling of a pre-functionalized trifluoromethylpyridine with a piperidine or piperazine synthon. A common strategy involves the nucleophilic aromatic substitution of a halogenated trifluoromethylpyridine with a piperidine or piperazine derivative.

Another approach involves the construction of the piperidine ring from a trifluoromethylpyridine precursor. For instance, the reduction of a trifluoromethylpyridine can yield the corresponding trifluoromethylpiperidine.[1] The piperidine ring can also be formed through various cyclization strategies from acyclic precursors containing the trifluoromethylpyridine moiety.

Diverse Biological Activities and Therapeutic Applications

The trifluoromethylpyridine piperidine scaffold is a versatile platform that has yielded compounds with a wide array of biological activities. These derivatives have shown significant promise in oncology, infectious diseases, and even in the agrochemical sector.

Anticancer Activity: Targeting Key Signaling Pathways

A significant area of research for trifluoromethylpyridine piperidine derivatives is in the development of novel anticancer agents. Many of these compounds function as potent kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer.

One of the most critical pathways in cancer cell growth and survival is the PI3K/Akt/mTOR pathway.[4] Several trifluoromethylpyridine piperidine derivatives have been developed as inhibitors of this pathway. A notable example is PQR309 (Bimiralisib) , a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor.[5] This compound features a 4,6-dimorpholino-1,3,5-triazine core linked to a trifluoromethylpyridine moiety.[5]

The mechanism of action of such inhibitors involves blocking the catalytic activity of PI3K and/or mTOR, which in turn prevents the phosphorylation and activation of downstream effectors like Akt.[4] This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Signaling Pathway Diagram: Inhibition of the PI3K/Akt/mTOR Pathway

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a trifluoromethylpyridine piperidine derivative.

Other kinase targets for this class of compounds include Proline-rich tyrosine kinase 2 (PYK2) and RIOK2.[6][7] For instance, a trifluoromethylphenyl-piperazine-triazolo-quinolinone derivative has been identified as a highly potent and selective RIOK2 inhibitor with a Kd of 6.1 nM.[7]

Table 1: Anticancer Activity of Selected Trifluoromethylpyrimidine Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 9u | EGFR | A549 (Lung) | 0.35 | [8] |

| MCF-7 (Breast) | 3.24 | [8] | ||

| PC-3 (Prostate) | 5.12 | [8] | ||

| 3b | Not specified | A375 (Melanoma) | Data not in µM | [9] |

| CQ211 | RIOK2 | Various | Kd = 6.1 nM | [7] |

Antiviral Activity

Trifluoromethylpyridine piperidine derivatives have also demonstrated significant potential as antiviral agents. A series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives exhibited potent activity against Influenza A (H1N1), Herpes Simplex Virus-1 (HSV-1), and Coxsackievirus B3 (COX-B3).[3]

Table 2: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives

| Compound | Virus | IC50 (µM) | Reference |

| 9 | H1N1 | 0.0027 | [3] |

| 5 | HSV-1 | 0.0022 | [3] |

| 4 | COX-B3 | 0.0092 | [3] |

In the agrochemical field, trifluoromethylpyridine piperazine derivatives have been developed as plant activators with antiviral properties against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[5][10] Compound A16 from one study showed a protective activity against TMV with an EC50 of 18.4 µg/mL, which was superior to the commercial agent ningnanmycin.[10]

The mechanism of action in plants is particularly interesting, as these compounds appear to induce systemic acquired resistance (SAR).[10] This is achieved by triggering the plant's own defense mechanisms, including the increased activity of defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), and activating the phenylpropanoid biosynthesis pathway.[10]

Experimental Workflow: Evaluation of Antiviral Activity in Plants

Sources

- 1. researchgate.net [researchgate.net]

- 2. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine: A Technical Guide for Preclinical Assessment

Foreword: Charting the Course for a Novel Pyridinylpiperidine

The compound 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine represents a novel chemical entity with a structure suggestive of potential bioactivity. The presence of a piperidine ring, a common scaffold in centrally active agents, coupled with a trifluoromethyl-substituted pyridine moiety, warrants a systematic and rigorous in vitro evaluation.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the initial preclinical assessment of this compound. Our approach eschews a rigid, one-size-fits-all template. Instead, it presents a logically sequenced cascade of assays, beginning with fundamental physicochemical and safety profiling and progressing to more specialized mechanistic studies. Each step is designed to build upon the last, creating a progressively detailed and insightful pharmacological portrait of the molecule. The causality behind each experimental choice is explained, ensuring that this guide serves not just as a set of protocols, but as a strategic blueprint for the in vitro characterization of novel compounds.

Part 1: Foundational Profiling - ADMET and Initial Safety Assessment

Before delving into specific pharmacological targets, a foundational understanding of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is paramount. This initial phase is crucial for contextualizing all subsequent data and identifying potential liabilities early in the discovery process.

Physicochemical Properties and Permeability

A compound's ability to reach its target is fundamentally governed by its physicochemical properties. We begin by assessing its permeability, a key predictor of oral bioavailability and blood-brain barrier penetration.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across biological membranes.[3] It serves as an excellent initial screen to gauge the compound's potential to cross the gastrointestinal tract (GIT) and the blood-brain barrier (BBB).[4]

Experimental Protocol: PAMPA-BBB Assay

-

Preparation of Reagents:

-

Prepare a lipid solution (e.g., 20% dodecane solution of a phospholipid mixture) to mimic the BBB.[4]

-

Prepare the test compound at a stock concentration of 10 mM in DMSO.

-

Prepare an aqueous buffer solution (e.g., PBS, pH 7.4) for both the donor and acceptor wells.

-

-

Assay Procedure:

-

Coat the filter of a 96-well donor plate with 5 µL of the BBB lipid solution.[5]

-

Add 300 µL of the aqueous buffer to each well of a 96-well acceptor plate.[5]

-

Dilute the test compound to a final concentration of 500 µM in the aqueous buffer and add 200 µL to the donor plate wells.[5]

-

Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.[6]

-

Following incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[3]

-

-

Data Analysis:

-

The effective permeability (Pe) is calculated using the following equation: Pe = (V_A / (Area * time)) * [1 - (C_A(t) / C_equilibrium)] * ln(1 - (2 * C_A(t) / C_equilibrium)) Where V_A is the volume of the acceptor well, Area is the filter area, time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

-

Data Presentation: Permeability Classification

| Compound | Permeability (Pe, 10⁻⁶ cm/s) | Predicted BBB Penetration |

| 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine | Experimental Value | High/Medium/Low |

| Propranolol (High Permeability Control) | > 15 | High |

| Furosemide (Low Permeability Control) | < 2 | Low |

In Vitro Cytotoxicity Assessment

Early assessment of cytotoxicity is critical to flag compounds that may have a narrow therapeutic window. We will employ two complementary assays that measure different aspects of cellular health.

The MTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial enzymes.[7] A reduction in metabolic activity is indicative of cytotoxicity.[8]

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Seed a suitable human cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.[9]

-

-

Compound Treatment:

-

Prepare serial dilutions of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine (e.g., from 0.1 µM to 100 µM) in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay Procedure:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the amount of LDH released from cells with damaged plasma membranes.[10] It provides a measure of overt cell lysis.[7]

Experimental Protocol: LDH Assay

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as the MTT assay.

-

-

Assay Procedure:

-

After the 24-hour incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

-

To determine the maximum LDH release, add a lysis buffer to control wells.

-

Data Presentation: Cytotoxicity Profile

| Assay | Endpoint | IC₅₀ (µM) |

| MTT | Viability | Experimental Value |

| LDH | Cytotoxicity | Experimental Value |

Part 2: Pharmacodynamic Profiling - Target Engagement

The structure of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine suggests potential interactions with monoamine systems, which are common targets for psychoactive compounds.[11] This section outlines a focused screening approach to identify and characterize these interactions.

Monoamine Transporter Activity

Many stimulants and antidepressants exert their effects by modulating the activity of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[12] We will assess the compound's ability to inhibit the reuptake of these neurotransmitters.

Experimental Workflow: Monoamine Transporter Uptake Assay

Caption: Workflow for the monoamine transporter uptake assay.

Experimental Protocol: Dopamine Transporter (DAT) Uptake Assay

-

Cell Culture:

-

Plate CHO or HEK293 cells stably expressing the human dopamine transporter (hDAT) in a 96-well plate.[13]

-

-

Assay Procedure:

-

Pre-incubate the cells with various concentrations of the test compound for 20 minutes at room temperature.[13]

-

Add a fixed concentration of [³H]dopamine (e.g., 50 nM) to initiate the uptake reaction and incubate for an additional 10 minutes.[13]

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[14]

-

Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).[13]

-

-

Data Analysis:

-

Calculate the percentage of specific uptake inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Data Presentation: Monoamine Transporter Inhibition Profile

| Transporter | IC₅₀ (µM) |

| DAT | Experimental Value |

| NET | Experimental Value |

| SERT | Experimental Value |

Serotonin 5-HT₂ₐ Receptor Binding

The serotonin 5-HT₂ₐ receptor is a key target for classic psychedelic compounds.[15] A radioligand binding assay will determine the affinity of our test compound for this receptor.

Experimental Workflow: 5-HT₂ₐ Receptor Binding Assay

Caption: Workflow for the 5-HT₂ₐ receptor radioligand binding assay.

Experimental Protocol: 5-HT₂ₐ Receptor Binding Assay

-

Membrane Preparation:

-

Use commercially available cell membranes from CHO or HEK293 cells stably expressing the human 5-HT₂ₐ receptor. Homogenize the membranes in the assay buffer.[16]

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes (10-20 µg of protein per well), a fixed concentration of the radioligand [³H]Ketanserin (e.g., 0.5 nM), and serial dilutions of the test compound.[16]

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled 5-HT₂ₐ antagonist (e.g., 10 µM unlabeled Ketanserin).[16]

-

Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[16]

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from a competitive binding curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: 5-HT₂ₐ Receptor Affinity

| Parameter | Value |

| Ki (nM) | Experimental Value |

Part 3: Safety Pharmacology - Assessing Off-Target Liabilities

In vitro safety pharmacology is essential for identifying potential adverse effects before progressing to more complex and costly studies. We will focus on two critical off-target liabilities: cardiac ion channel inhibition and drug-drug interactions.

hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[17] Assessing a compound's hERG liability is a regulatory requirement and a critical safety checkpoint.[18]

Experimental Protocol: Automated Patch Clamp for hERG Assay

-

Cell Line:

-

Use a stable cell line (e.g., HEK293 or CHO) expressing the hERG channel.[19]

-

-

Assay Procedure (using an automated platform like QPatch or SyncroPatch):

-

Cells are captured on the patch clamp chip, and a whole-cell configuration is established.

-

A specific voltage protocol is applied to elicit the hERG current. A depolarizing pulse is followed by a repolarizing step to measure the characteristic tail current.[19]

-

After establishing a stable baseline current, the test compound is applied at increasing concentrations (e.g., 0.1, 1, 10 µM).[19]

-

The effect of the compound on the hERG tail current is recorded.

-

A known hERG inhibitor (e.g., E-4031) is used as a positive control.[19]

-

-

Data Analysis:

-

Calculate the percentage inhibition of the hERG tail current at each concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Data Presentation: hERG Inhibition Potential

| Compound | IC₅₀ (µM) |

| 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine | Experimental Value |

| E-4031 (Positive Control) | < 0.1 |

Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[20] Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs).[21] We will screen the compound against the five major CYP isoforms recommended by the FDA: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[21]

Experimental Workflow: CYP450 Inhibition Assay

Caption: Workflow for the LC-MS/MS-based CYP450 inhibition assay.

Experimental Protocol: Multi-Isoform CYP Inhibition Assay

-

Reaction Mixture:

-

In a 96-well plate, incubate human liver microsomes (HLMs) with a cocktail of isoform-specific probe substrates.[22]

-

Add the test compound at a range of concentrations (e.g., 0.1 to 100 µM).

-

-

Enzymatic Reaction:

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

Incubate for a specific time (e.g., 15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.[21]

-

-

Data Analysis:

-

Calculate the percentage of metabolite formation relative to a vehicle control.

-

Determine the IC₅₀ value for each CYP isoform.

-

Data Presentation: CYP450 Inhibition Profile

| CYP Isoform | IC₅₀ (µM) |

| CYP1A2 | Experimental Value |

| CYP2C9 | Experimental Value |

| CYP2C19 | Experimental Value |

| CYP2D6 | Experimental Value |

| CYP3A4 | Experimental Value |

Conclusion and Forward Look

This technical guide outlines a comprehensive, logically structured in vitro evaluation cascade for 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine. By systematically assessing permeability, cytotoxicity, target engagement at key CNS receptors and transporters, and critical off-target safety liabilities, this framework enables the construction of a robust preclinical data package. The results from these assays will provide a clear, data-driven basis for decisions regarding the future development of this novel compound, highlighting its potential therapeutic utility and any associated risks. Each protocol is a self-validating system, grounded in established methodologies to ensure data integrity and reproducibility.

References

-

Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available from: [Link]

-

Qu, Y., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2249, 159-168. Available from: [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). ResearchGate. Available from: [Link]

-

Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Available from: [Link]

-

Schifano, F., et al. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 23(15), 8499. Available from: [Link]

-

Cannaert, A., et al. (2020). In vitro structure-activity relationship determination of 30 psychedelic new psychoactive substances by means of β-arrestin 2 recruitment to the serotonin 2A receptor. Archives of Toxicology, 94(9), 3003-3018. Available from: [Link]

-

BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

-

Mediford Corporation. (2024). Best Practice hERG Assay. Available from: [Link]

-

Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Available from: [Link]

-

Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available from: [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available from: [Link]

-

Cyprotex. (n.d.). hERG Safety. Available from: [Link]

-

Luethi, D., & Liechti, M. E. (2018). Pharmacological profiling of novel psychoactive substances. ResearchGate. Available from: [Link]

-

Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available from: [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Available from: [Link]

-

Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols. Available from: [Link]

-

Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 400-408. Available from: [Link]

-

Pion Inc. (2022, December 10). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(2), 1079-1096. Available from: [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

-

Lasota, J., & Błaszczak-Świątkiewicz, K. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1433. Available from: [Link]

-

Khan, I., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 7(2). Available from: [Link]

-

Vinken, M. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 91(4), 1593-1600. Available from: [Link]

-

FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

-

Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6609. Available from: [Link]

-

Ullah, H., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 29(7), 1461. Available from: [Link]

-

Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908. Available from: [Link]

-

Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link]

-

Al-Trad, B., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. International Journal of Molecular Sciences, 24(16), 12881. Available from: [Link]

-

Grotmol, S., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Biomolecular Screening, 5(4), 263-270. Available from: [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

-

Szollosi, D., et al. (2020). The In Vitro Stability of Four New Psychoactive Substances in Urine Samples Stored At Different Temperatures. Journal of Analytical & Pharmaceutical Research, 9(4). Available from: [Link]

-

Gordon, S. E., et al. (2025). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International Journal of Molecular Sciences, 26(22), 16503. Available from: [Link]

-

Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Available from: [Link]

-

ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies. Available from: [Link]

-

G. Chaume, et al. (2010). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 15(4), 2536-2563. Available from: [Link]

-

D. J. M. Pearce, et al. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3541-3546. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. PAMPA | Evotec [evotec.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]

- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro structure-activity relationship determination of 30 psychedelic new psychoactive substances by means of β-arrestin 2 recruitment to the serotonin 2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 18. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 20. lnhlifesciences.org [lnhlifesciences.org]

- 21. enamine.net [enamine.net]

- 22. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability Profiling of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine

An In-depth Guide for Drug Discovery and Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical framework for the characterization of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine, a representative novel small molecule. By detailing both the theoretical underpinnings and practical, step-by-step protocols, this document serves as a robust resource for researchers, analytical scientists, and formulation experts. We will explore the causality behind experimental choices, from solvent selection in solubility assays to the stress conditions applied in forced degradation studies, all grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Critical Role of Physicochemical Characterization

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine is a heterocyclic amine containing a trifluoromethyl-substituted pyridine ring linked to a piperidine moiety. Such structures are common in modern medicinal chemistry, offering a unique combination of polarity, basicity, and lipophilicity. The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the basic amine centers (both on the piperidine and pyridine rings) suggest a pH-dependent solubility profile.

Before significant resources are invested in preclinical and clinical development, a thorough understanding of the molecule's solubility and stability is essential.

-

Solubility dictates the maximum concentration achievable in solution, impacting everything from in vitro assay reliability to the feasibility of developing an oral or injectable dosage form. Poor solubility can lead to erratic absorption and low bioavailability.

-

Stability determines the molecule's shelf-life and susceptibility to degradation.[1][2] Unidentified degradation products can lead to a loss of potency and the formation of potentially toxic impurities.[2]

This guide will provide the necessary protocols to build a comprehensive physicochemical profile of this compound, ensuring data integrity and regulatory compliance.

Solubility Profile Assessment

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For ionizable compounds like 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine, solubility is heavily influenced by pH. Therefore, its characterization across a physiologically relevant pH range is critical. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3]

Rationale for Experimental Design

The choice of media for solubility testing should reflect the physiological environments the drug will encounter. Therefore, testing is typically performed at pH values representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[4] The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility value.[3]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility of the target compound.

Objective: To determine the equilibrium solubility of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine in various aqueous buffers.

Materials:

-

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine (solid powder)

-

pH 1.2 Buffer (0.1 N HCl)

-

pH 4.5 Buffer (Acetate Buffer)

-

pH 6.8 Buffer (Phosphate Buffer)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (set to 25°C or 37°C)

-

Centrifuge

-

0.22 µm syringe filters (e.g., PVDF)

-

HPLC system with UV detector

-

Calibrated analytical balance and pH meter

Procedure:

-

Preparation: Add an excess amount of the solid compound to each of three separate vials for each pH buffer. An excess is confirmed by the visible presence of undissolved solid throughout the experiment.[3][4]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[4] Allow the samples to equilibrate for a minimum of 24-48 hours to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, remove the vials and allow the solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) or filter the suspension through a 0.22 µm syringe filter.[4] This step is critical to avoid artificially inflated concentration readings.

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample as necessary with the mobile phase into an appropriate range for the analytical method (e.g., HPLC-UV).

-

Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. The concentration of the saturated solution is the thermodynamic solubility.

Data Presentation

Quantitative solubility data should be summarized in a clear and concise table.

| Medium (Buffer) | pH | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 25 | > 1000 |

| Acetate Buffer | 4.5 | 25 | 450 |

| Phosphate Buffer | 6.8 | 25 | 75 |

| Water | ~8.5 (unbuffered) | 25 | < 10 |

Note: Data shown is hypothetical and for illustrative purposes.

This data suggests the compound is a basic molecule with significantly higher solubility at lower pH, which is a critical insight for developing oral dosage forms.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility determination process.

Caption: Workflow for Shake-Flask Solubility Assay.

Stability Profile and Forced Degradation

Stability testing is mandated by regulatory agencies like the FDA and EMA to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf-life.[5][6][7] Forced degradation (or stress testing) is a critical component of this process.[1][8][9] It involves subjecting the drug to conditions more severe than those used for accelerated stability testing to identify likely degradation products and pathways.[1][8] This information is invaluable for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[8][9]

Rationale for Stress Conditions

The ICH Q1A(R2) guideline provides a framework for the stress conditions to be applied.[5][10][11] These conditions are designed to mimic potential environmental exposures and accelerate the degradation processes that might occur over a long period.

-

Acid/Base Hydrolysis: Assesses susceptibility to degradation in the low pH of the stomach or the varying pH of the intestine.

-

Oxidation: Investigates sensitivity to oxidative stress, which can be initiated by atmospheric oxygen or trace metal impurities.

-

Thermal: Evaluates the impact of heat, which can occur during manufacturing (e.g., drying) or improper storage.[9]

-

Photostability: Determines if the molecule degrades upon exposure to light, which informs the need for light-protective packaging.[12]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine under various stress conditions.

Materials:

-

Drug substance

-

Solvents: Acetonitrile, Methanol, Water

-

Stress Reagents: 1 N HCl, 1 N NaOH, 3% H₂O₂

-

Controlled environment chambers (thermal, humidity, photostability)

-

HPLC system with PDA or Mass Spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

Application of Stress:

-

Acid Hydrolysis: Mix the stock solution with 1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 1 N NaOH and heat at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal (Solid State): Expose the solid drug substance to 80°C for 48 hours.

-

Thermal (Solution): Heat the stock solution at 80°C for 48 hours.

-

Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

-

-

Neutralization & Dilution: After the specified stress period, neutralize the acid and base samples. Dilute all samples to a suitable concentration for HPLC analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an MS detector is invaluable for identifying the mass of degradation products.

Development of a Stability-Indicating Method

A crucial outcome of forced degradation is the development and validation of a stability-indicating analytical method (SIAM).[13][14] A SIAM is an HPLC method that can accurately quantify the parent drug and separate it from all process impurities and degradation products.[14][15]

Key Characteristics of a SIAM:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Peak Purity: The main drug peak should be spectrally pure in all stressed samples, indicating no co-elution with degradants.

-

Mass Balance: The sum of the assay of the parent drug and the levels of all degradation products should remain reasonably constant (e.g., 95-105%).

Visualization of Forced Degradation Workflow

Caption: Forced Degradation Study Workflow.

Conclusion and Implications

The comprehensive solubility and stability profiling of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine provides the foundational data necessary for its advancement as a drug candidate. The pH-dependent solubility profile directly informs formulation strategy, suggesting that absorption may be favorable in the acidic environment of the stomach and that enabling technologies might be required for adequate dissolution at intestinal pH. The forced degradation studies provide a roadmap of the molecule's chemical liabilities, which is essential for developing a robust manufacturing process, selecting appropriate packaging, and establishing a valid shelf-life. By adhering to the systematic, guideline-driven approaches outlined in this guide, researchers can build a robust data package that ensures scientific integrity, supports regulatory submissions, and ultimately de-risks the drug development process.

References

- Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review.

- Luminata Pharma. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Arbour, M. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

- U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.

- Shaikh, S., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences.

- International Council for Harmonis

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Alcami Corporation. (2024).

- Al-Shehri, M. M., et al. (2025).

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Gautam, P. (n.d.).

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- International Council for Harmonisation. (2010). ICH Harmonised Tripartite Guideline Q1A(R2).

- Quora. (2017). How do you perform the shake flask method to determine solubility?

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onyxipca.com [onyxipca.com]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. ICH Official web site : ICH [ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. acdlabs.com [acdlabs.com]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. database.ich.org [database.ich.org]

- 11. fda.gov [fda.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. chromatographyonline.com [chromatographyonline.com]

A Senior Application Scientist's Guide to the Physicochemical Characterization of Substituted Piperidine Amines

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry.[1][2] Its remarkable prevalence is highlighted by its presence in a vast array of natural alkaloids and synthetic pharmaceuticals, spanning more than twenty drug classes, including analgesics, antipsychotics, and anticancer agents.[1][2][3][4] The success of the piperidine scaffold is not coincidental; it is rooted in its unique and advantageous physicochemical and stereochemical properties. As a saturated heterocycle, it typically adopts a stable chair conformation, which provides a rigid framework for the precise three-dimensional positioning of substituents, a critical factor for optimizing interactions with biological targets.[1]

The nitrogen atom within the piperidine ring is the key to its utility. It acts as a versatile handle for modulating critical drug-like properties. At physiological pH, this nitrogen is often protonated, allowing it to serve as a hydrogen bond donor, while the unprotonated form can act as a hydrogen bond acceptor.[1] This capability enables the fine-tuning of a molecule's aqueous solubility and lipophilicity, two properties that govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Furthermore, the piperidine ring itself is generally stable against metabolic degradation, contributing to improved pharmacokinetic profiles.[1]

However, the journey from a promising piperidine-containing hit to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. These characteristics—ionization (pKa), lipophilicity (logP/logD), solubility, and solid-state form—dictate a compound's behavior from initial in vitro assays to final formulation.[5][6] Neglecting this foundational characterization can lead to misleading biological data, poor bioavailability, and costly late-stage failures.

This guide provides an in-depth framework for the essential physicochemical characterization of substituted piperidine amines. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale—the "why"—behind each experimental choice. By adopting these self-validating systems, research teams can build a robust data package that accelerates development timelines and increases the probability of success.[7]

Foundational Characterization Workflow

A systematic approach to physicochemical characterization is paramount. The following workflow outlines the logical progression of experiments, from initial screening of core properties to in-depth solid-state analysis for late-stage candidates. This staged approach ensures that resources are allocated efficiently, with key data generated at critical decision points in the drug discovery pipeline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. alfatestlab.com [alfatestlab.com]

- 6. cdn.thomasnet.com [cdn.thomasnet.com]

- 7. Solid State Characterization API – API Solid Form Analysis | Element [element.com]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine

Abstract

The compound 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine represents a compelling starting point for drug discovery, integrating two scaffolds of significant pharmacological interest: the trifluoromethylpyridine and the piperidine moieties. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and modulating electronic properties, while the piperidine ring is a privileged structure found in numerous FDA-approved drugs.[1][2] This technical guide provides a comprehensive framework for identifying and validating potential therapeutic targets for this molecule. By leveraging structure-activity relationships from analogous compounds, we propose primary therapeutic avenues in oncology and neurodegeneration and outline a rigorous, multi-tiered experimental strategy to elucidate the compound's mechanism of action and therapeutic potential.

Introduction: A Molecule of Predicted Pharmacological Significance

The confluence of a trifluoromethylpyridine and a piperidin-3-amine core in 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine suggests a high probability of biological activity. The trifluoromethyl group is known to increase lipophilicity, which can improve cell membrane permeability, and enhance metabolic stability by blocking potential sites of oxidation.[3][4] The carbon-fluorine bond's strength makes the CF3 group resistant to metabolism by cytochrome P450 enzymes.[4] The pyridine ring is a common feature in a multitude of approved drugs, and its derivatives have shown a wide array of biological activities, including anticancer and antiviral properties.[5][6] Similarly, the piperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational flexibility that allows for precise spatial orientation of substituents to interact with biological targets.[1]

Given the absence of extensive published data on this specific molecule, this guide establishes a predictive and logical pathway for its investigation. We will explore its potential in two key therapeutic areas where its structural components have shown significant promise: oncology and neurodegenerative diseases.

Proposed Therapeutic Area I: Oncology

The pyridine nucleus is a core component of several anticancer agents.[7][8] Derivatives have been shown to inhibit critical pathways in cancer progression, such as angiogenesis and cell cycle control.[9][10]

Potential Molecular Targets in Oncology

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key mechanism for disrupting angiogenesis, a process vital for tumor growth.[9] Novel pyridine derivatives have demonstrated potent inhibitory activity against VEGFR-2.[9][10]

-

Tumor Suppressor p53 and c-Jun N-terminal Kinase (JNK) Pathways: Some pyridine derivatives exert their anticancer effects by upregulating the p53 tumor suppressor pathway and the JNK signaling pathway, leading to apoptosis of cancer cells.[9]

-

Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for chemotherapy. Certain 2,6-diaryl-substituted pyridines have shown cytotoxic effects through the inhibition of topoisomerase I.[5]

-

Carbonic Anhydrases (CAs): Specifically, isoforms IX and XII are tumor-associated enzymes.[7][10] Their inhibition can disrupt the pH balance in the tumor microenvironment, leading to reduced cancer cell proliferation and invasion.

Experimental Workflow for Oncological Target Validation

The following diagram outlines a tiered approach to evaluating the anticancer potential of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine.

Caption: A tiered experimental workflow for oncology target validation.

Detailed Experimental Protocols

Protocol 2.3.1: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Proposed Therapeutic Area II: Neurodegenerative Diseases

The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS).[1][11] The development of novel therapies for neurodegenerative diseases like Alzheimer's and Parkinson's is a critical unmet need.[12][13] Research into these complex disorders has identified several potential therapeutic targets.[14][15]

Potential Molecular Targets in Neurodegeneration

-

Glycine Transporter 1 (GlyT1) Inhibition: GlyT1 inhibitors can modulate N-methyl-D-aspartate (NMDA) receptor function, which is implicated in the cognitive symptoms of schizophrenia and other neurological disorders. 3-Amido-3-aryl-piperidines have been identified as potent GlyT1 inhibitors.[16]

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine. N-alkylpiperidine derivatives have been explored for their MAO-B inhibitory activity.[11]

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors are a mainstay in Alzheimer's disease therapy. The piperidine moiety is a common feature in many cholinesterase inhibitors.[11]

-

Neuroinflammation Pathways: Microglial activation and neuroinflammation are increasingly recognized as key drivers of neurodegeneration.[12] Modulating inflammatory pathways in the brain represents a promising therapeutic strategy.

Proposed Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling pathway involving GlyT1 inhibition, which could be a potential mechanism of action for the compound.

Caption: Hypothetical pathway of GlyT1 inhibition for cognitive enhancement.

Detailed Experimental Protocols

Protocol 3.3.1: In Vitro GlyT1 Inhibition Assay

-

Cell Culture: Use HEK293 cells stably expressing human GlyT1.

-

Assay Preparation: Plate the cells in a 96-well plate. Prepare assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Compound Incubation: Add varying concentrations of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine to the cells and incubate for 15-30 minutes at room temperature.

-

Radioligand Addition: Add a solution containing [3H]glycine to each well.

-

Incubation and Termination: Incubate for a defined period (e.g., 10 minutes) to allow for glycine uptake. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]glycine using a liquid scintillation counter.

-

Data Analysis: Determine the inhibitory effect of the compound on glycine uptake and calculate the IC50 value.

Data Summary and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be systematically tabulated.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin |

| MCF-7 | Breast | 5.2 | 1.9 |

| A549 | Lung | 8.9 | 2.5 |

| HCT116 | Colon | 3.7 | 1.2 |

Table 2: Hypothetical In Vitro Neurological Target Profile

| Target | Assay Type | IC50 (µM) |

| GlyT1 | [3H]glycine Uptake | 0.85 |

| MAO-B | Enzyme Inhibition | > 50 |

| AChE | Enzyme Inhibition | 15.3 |

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine. The proposed targets in oncology and neurodegeneration are based on robust evidence from structurally related compounds. The outlined experimental workflows offer a clear path for target validation, from initial in vitro screening to more complex mechanistic studies. Positive results in these initial assays would warrant further investigation into pharmacokinetics, in vivo efficacy, and safety pharmacology to fully characterize the therapeutic potential of this promising molecule.

References

- Benchchem. Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide.

- Taylor & Francis Online. Validating novel neurodegenerative targets for future dementia therapeutics. Published December 24, 2025.

- PMC (PubMed Central). Novel therapeutic approaches to target neurodegeneration.

- Benchchem. New Pyridine Derivatives Emerge as Potent Anticancer Agents, Outperforming Doxorubicin in Preclinical Studies. Published November 2025.

- ResearchGate. Novel Drug Targets for Neurodegenerative Diseases of Elderly People to Develop Effective Therapeutics: A Comprehensive Analysis. Published November 17, 2025.

- Ardigen. Uncovering Novel Targets And Approaches To Treating Neurological Diseases. Published March 11, 2026.

- PubMed. Novel therapeutic targets in neurodegenerative diseases: lessons from amyotrophic lateral sclerosis. Published September 15, 2008.

- Pyridine Moiety: Recent Advances in Cancer Treatment.

- International Journal on Science and Technology. Recent Advancements in Pyridine Derivatives as Anticancer Agents. Published May 24, 2025.

- Key Uses of Trifluoromethylpyridine Derivatives in Pharma.

- Benchchem. The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.

- PMC (PubMed Central). Pyridine: the scaffolds with significant clinical diversity.

- PMC (PubMed Central). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Published October 11, 2022.

- RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.

- ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Published February 3, 2026.

- PMC (PubMed Central). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors.

- Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Published April 28, 2025.

- Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Published February 9, 2023.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijsat.org [ijsat.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. tandfonline.com [tandfonline.com]

- 13. Uncovering Novel Targets And Approaches To Treating Neurological Diseases [ardigen.com]

- 14. Novel therapeutic approaches to target neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine suppliers and availability

An In-depth Technical Guide to the Procurement and Handling of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine for Research Applications

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical intermediate, 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine. The document details the compound's chemical identity, its significance as a building block in medicinal chemistry, and the current landscape of its commercial availability. A central focus is a detailed workflow for the procurement, vetting, and safe handling of this compound, designed to ensure both scientific integrity and laboratory safety. This guide synthesizes information from chemical supplier databases, safety data sheets of analogous compounds, and the scientific literature to offer field-proven insights into sourcing specialty research chemicals.

Introduction to a Key Medicinal Chemistry Building Block

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine (CAS No. 1271707-10-8) is a heterocyclic amine of increasing interest in drug discovery programs. Its structure combines three pharmacologically significant motifs: a piperidine ring, a pyridine ring, and a trifluoromethyl group.

-

Piperidine Core: The saturated piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1]

-

Trifluoromethyl Group: The incorporation of a -CF3 group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] It often serves as a bioisostere for a methyl group or chlorine atom.

-

Pyridine Linker: The pyridine ring acts as a versatile linker, often involved in critical hydrogen bonding interactions with biological targets. The synthesis and application of trifluoromethylpyridines are central to the development of many active ingredients in both agrochemicals and pharmaceuticals.